2-Bromo-4-(fluorosulfonyl)benzoic acid
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Overview
Description
2-Bromo-4-(fluorosulfonyl)benzoic acid is an organic compound with the molecular formula C7H4BrFO4S and a molecular weight of 283.07 g/mol It is characterized by the presence of a bromine atom, a fluorosulfonyl group, and a carboxylic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(fluorosulfonyl)benzoic acid typically involves the bromination of 4-(fluorosulfonyl)benzoic acid. One common method includes the use of bromine or bromine-containing reagents under controlled conditions to introduce the bromine atom at the desired position on the benzene ring . The reaction is usually carried out in an organic solvent such as acetonitrile, with the temperature and reaction time carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to control the reaction parameters precisely. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(fluorosulfonyl)benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the fluorosulfonyl group.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-4-(fluorosulfonyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(fluorosulfonyl)benzoic acid involves its ability to act as an electrophile, reacting with nucleophiles such as amino acids in proteins. The fluorosulfonyl group is particularly reactive, allowing the compound to form covalent bonds with target molecules. This reactivity makes it useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
4-(Fluorosulfonyl)benzoic acid: Lacks the bromine atom but has similar reactivity due to the fluorosulfonyl group.
2-Bromo-4-fluorobenzoic acid: Contains a fluorine atom instead of the fluorosulfonyl group, leading to different reactivity and applications.
Uniqueness
2-Bromo-4-(fluorosulfonyl)benzoic acid is unique due to the presence of both a bromine atom and a fluorosulfonyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
2-bromo-4-fluorosulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQJFNZNKYCTMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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